molecular formula C12H24N4 B11738932 [3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11738932
M. Wt: 224.35 g/mol
InChI Key: KNUACXRSULFYBF-UHFFFAOYSA-N
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Description

[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: is a compound that features both a dimethylamino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reaction conditions depend on the specific nucleophile and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrazole ring or the dimethylamino group.

Scientific Research Applications

[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

    Biological Research: The compound can be used as a probe or ligand in studies involving enzyme activity, receptor binding, or cellular signaling pathways.

    Industrial Applications: It may be used in the production of specialty chemicals, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of [3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The dimethylamino group and pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, or electrostatic interactions with these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: can be compared with other similar compounds, such as:

    1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is also used in various chemical reactions and has similar functional groups.

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1H-pyrazole-4-carboxylic acid, share structural similarities and may have comparable reactivity and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

N',N'-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C12H24N4/c1-4-7-16-11-12(10-14-16)9-13-6-5-8-15(2)3/h10-11,13H,4-9H2,1-3H3

InChI Key

KNUACXRSULFYBF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCCN(C)C

Origin of Product

United States

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